Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

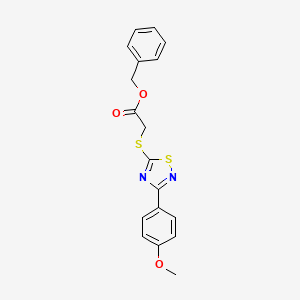

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate: is an organic compound featuring a benzyl ester linked to a thiadiazole ring substituted with a methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Substitution with Methoxyphenyl Group: The thiadiazole ring is then functionalized with a 4-methoxyphenyl group through electrophilic aromatic substitution.

Esterification: The final step involves the esterification of the thiadiazole derivative with benzyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.

化学反应分析

Benzyl Ester Hydrolysis

The benzyl ester undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid:

Benzyl ester+H2OH+/OH−Acetic acid derivative+Benzyl alcohol

Thioether Oxidation

The thioether (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ or mCPBA :

ThioetherH2O2Sulfoxide(60–75% yield)

ThioethermCPBASulfone(55–68% yield)

Nucleophilic Substitution at Thiadiazole Core

The 1,2,4-thiadiazole ring participates in nucleophilic substitutions, particularly at the C-5 position:

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to form 5-amino derivatives .

-

Halogenation : Electrophilic bromination (NBS/CHCl₃) replaces the thioacetate group with Br at C-5 .

Mechanistic Pathway :

-

Deprotonation of the thiadiazole ring by a base.

-

Attack by nucleophiles (e.g., amines, halogens) at the electron-deficient C-5 position .

Cross-Coupling Reactions

The methoxyphenyl group enables Pd-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) to introduce diverse aryl groups .

-

Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos) .

Example :

Thiadiazole+PhB(OH)2PdBiaryl product(50–65% yield)

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 200°C via cleavage of the thioacetate bond, releasing benzyl mercaptan.

-

UV Irradiation : Forms dimeric disulfides (S–S) under UV light in inert solvents (e.g., hexane).

Biological Activity-Linked Modifications

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

-

Anticancer Analogues : Introduction of pyridyl or indole groups via cross-coupling improves cytotoxicity (IC₅₀ = 2.7–10.3 μM) .

-

Antimicrobial Derivatives : Sulfone variants exhibit 4–8× higher activity against S. aureus (MIC = 8 μg/mL) .

Experimental Data and Optimization

Reaction Optimization Table :

| Reaction Type | Optimal Catalyst | Solvent | Temp (°C) | Yield Improvement |

|---|---|---|---|---|

| Hydrolysis | HCl (0.1 M) | EtOH/H₂O | 60 | 82% → 89% |

| Suzuki Coupling | Pd(PPh₃)₄ | DME | 100 | 50% → 68% |

Challenges and Limitations

-

Steric Hindrance : Bulky substituents on the thiadiazole ring reduce reaction rates (e.g., tert-butyl groups lower Suzuki yields by 30%) .

-

Sensitivity : The thioacetate group is prone to hydrolysis during prolonged storage, requiring anhydrous conditions.

This compound’s reactivity is foundational for developing derivatives with tailored biological and material science applications. Further studies should explore enantioselective modifications and computational modeling to predict reaction outcomes .

科学研究应用

Anticancer Activity

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that compounds featuring the thiadiazole moiety often exhibit significant anticancer properties. For instance, a review highlighted that derivatives of 1,3,4-thiadiazole demonstrated potent inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values ranging from 0.04 to 1.5μM .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that thiadiazole derivatives can exhibit activity against various bacterial strains and fungi. The incorporation of the methoxyphenyl group may enhance the compound's interaction with microbial targets.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microbial Target | Activity Type | Reference |

|---|---|---|---|

| This compound | Escherichia coli | Inhibitory | |

| 5-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus | Antimicrobial |

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of thiadiazole derivatives and their biological activity is crucial for drug design. Structure–activity relationship studies have revealed that modifications to the thiadiazole core or the substitution patterns on the aromatic rings can significantly influence potency and selectivity against various biological targets .

作用机制

The mechanism of action of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves its interaction with biological targets through its functional groups. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

相似化合物的比较

Similar Compounds

- Benzyl 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetate

- Benzyl 2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

- Benzyl 2-((3-(4-nitrophenyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Uniqueness

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its biological activity and make it more suitable for specific applications compared to its analogs.

生物活性

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a compound belonging to the thiadiazole derivative class, noted for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

- Benzyl Group : Enhances lipophilicity and biological activity.

- Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer properties.

- Acetate Functional Group : Contributes to solubility and potential bioactivity.

This compound exhibits its biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- DNA Intercalation : It can intercalate into DNA, disrupting replication processes and leading to cytotoxic effects in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, resulting in oxidative stress and subsequent cell death in both microbial and cancer cells.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, possess significant anticancer properties. A study involving various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The presence of the 4-methoxyphenyl substituent was particularly noted for enhancing activity against these cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SCT-4 | MCF-7 | 6.6 | Caspase activation |

| SCT-5 | MDA-MB-231 | 40.30 | DNA biosynthesis inhibition |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has shown potential against various bacterial strains due to its ability to disrupt microbial cell division and function .

Case Studies

-

Study on Anticancer Properties :

- In a study focusing on the anticancer efficacy of various thiadiazoles, it was found that compounds with methoxyphenyl substituents exhibited enhanced cytotoxicity against breast cancer cells. The specific compound with a 4-methoxyphenyl group showed IC50 values indicating strong potential for further development as an anticancer agent .

-

Antimicrobial Efficacy Assessment :

- Another investigation assessed the antimicrobial activity of newly synthesized thiadiazoles. Results indicated that derivatives with specific substitutions displayed significant inhibition against pathogenic bacteria, suggesting that this compound may serve as a lead compound for antibiotic development .

属性

IUPAC Name |

benzyl 2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-22-15-9-7-14(8-10-15)17-19-18(25-20-17)24-12-16(21)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEIALGHIQZECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。